molecular formula C23H21NO2S B11585261 {1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone

{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone

Cat. No.: B11585261
M. Wt: 375.5 g/mol
InChI Key: QJZBRCXUYGBPQP-UHFFFAOYSA-N
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Description

1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is a complex organic compound that features an indole core, a thiophene ring, and a dimethylphenoxyethyl group

Properties

Molecular Formula

C23H21NO2S

Molecular Weight

375.5 g/mol

IUPAC Name

[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C23H21NO2S/c1-16-9-10-18(14-17(16)2)26-12-11-24-15-20(19-6-3-4-7-21(19)24)23(25)22-8-5-13-27-22/h3-10,13-15H,11-12H2,1-2H3

InChI Key

QJZBRCXUYGBPQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE typically involves multi-step organic reactionsThe Fischer indole synthesis is often employed to construct the indole core . This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

For the thiophene-2-carbonyl group, the Paal–Knorr synthesis can be used, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE can undergo various types of chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione, while reduction of the carbonyl group can yield the corresponding alcohol.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole and thiophene rings can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives are known to bind to serotonin receptors, while thiophene derivatives can inhibit certain enzymes involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Thiophene-2-carboxylic acid: A simpler thiophene derivative used in organic synthesis.

    3,4-Dimethylphenol: A simpler phenol derivative with similar substituents.

Uniqueness

1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is unique due to its combination of an indole core, a thiophene ring, and a dimethylphenoxyethyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

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